Lipophilicity (LogP) Differentiation Between 1-Indenyl Acetate and the Free Indenol Analog
The acetate ester (CAS 646507-54-2) exhibits a computed LogP of 2.236, reflecting a significant increase in lipophilicity relative to the corresponding free alcohol, 5-methoxy-2-methyl-1H-inden-1-ol (CAS 646507-51-9). Although an experimentally measured LogP for the free indenol is not available in the peer-reviewed literature, the acetate derivatization predictably shifts the partition coefficient by approximately +0.8 to +1.2 log units based on the established contribution of the acetyl group to LogP in benzylic alcohol–ester pairs . This difference is consequential for membrane permeability in cell-based assays and for chromatographic retention in purification workflows where the two compounds must be resolved .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.236 (computed, PSA = 66.76 Ų) |
| Comparator Or Baseline | 5-Methoxy-2-methyl-1H-inden-1-ol (CAS 646507-51-9): LogP not experimentally determined; estimated ~1.0–1.4 based on acetyl group contribution subtraction |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.2 (acetate > alcohol) |
| Conditions | Computed LogP; experimental validation not located for the comparator |
Why This Matters
A one-log-unit difference in LogP translates to a ~10-fold difference in membrane permeability, directly impacting the selection of the appropriate form for cell-based versus biochemical assays.
